1,3,4,9,10,10AS-Hexahydro-5,6-dihydroxy-1,1-dimethyl-7-iso-propyl-2H-9S,4AR-(epoxymethano)phenanthren-12-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

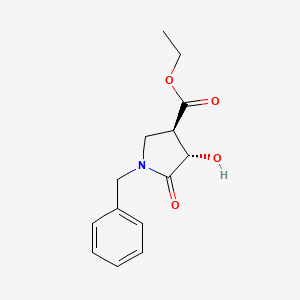

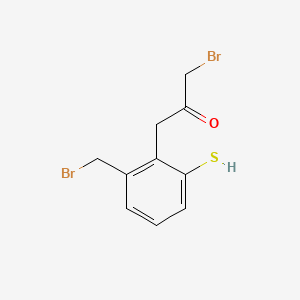

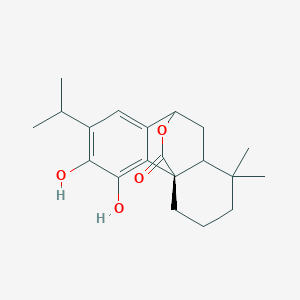

Carnosol is a naturally occurring phytopolyphenol found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). It is a phenolic diterpene with a lactone moiety and phenolic hydroxyl groups. Carnosol exhibits a range of biological properties, including antioxidant, anticancer, anti-inflammatory, and neuroprotective activities .

Preparation Methods

Carnosol can be synthesized from carnosic acid, another phenolic diterpene found in rosemary and sage. The conversion involves oxidation of carnosic acid, which introduces hydroxyl groups at positions C-11 and C-12 and forms a lactone moiety . Industrial production of carnosol typically involves extraction from plant sources using techniques such as maceration, heat reflux, Soxhlet extraction, steam distillation, and hydrodistillation .

Chemical Reactions Analysis

Carnosol undergoes various chemical reactions, including oxidation, reduction, and substitution. When oxidized, carnosic acid can be directly converted to carnosol. Carnosol can further undergo hydroxylation at C-7 on its lactone ring to form rosmanol or epirosmanol . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are carnosol, rosmanol, and epirosmanol .

Scientific Research Applications

Mechanism of Action

Carnosol exerts its effects through various molecular targets and pathways. It inhibits several signaling molecules, including extracellular signal-regulated kinase, p38, c-Jun N-terminal kinase, Akt, mechanistic target of rapamycin, and cyclooxygenase-2 . Carnosol also prevents the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells and promotes apoptosis by increasing levels of cleaved caspase-3, -8, -9, and the pro-apoptotic marker Bcl-2-associated X, while reducing levels of the anti-apoptotic marker B-cell lymphoma 2 .

Comparison with Similar Compounds

Carnosol is often compared with other phenolic diterpenes such as carnosic acid, rosmanol, and rosmarinic acid. While carnosic acid is a chemical quencher of reactive oxygen species, carnosol inhibits lipid peroxidation directly in the lipid oxidation process . Rosmanol and rosmarinic acid also exhibit antioxidant properties but differ in their chemical structures and specific biological activities .

Carnosol stands out due to its unique combination of antioxidant, anticancer, anti-inflammatory, and neuroprotective properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula |

C20H26O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(1R)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |

InChI |

InChI=1S/C20H26O4/c1-10(2)11-8-12-13-9-14-19(3,4)6-5-7-20(14,18(23)24-13)15(12)17(22)16(11)21/h8,10,13-14,21-22H,5-7,9H2,1-4H3/t13?,14?,20-/m1/s1 |

InChI Key |

XUSYGBPHQBWGAD-RUZSNYSVSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)C3CC4[C@@]2(CCCC4(C)C)C(=O)O3)O)O |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)C(=O)O3)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.